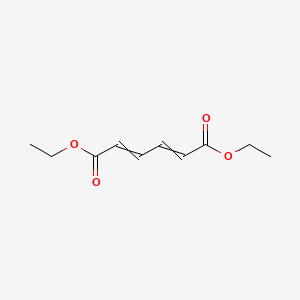

Diethyl hexa-2,4-dienedioate

Description

Overview of Conjugated Diene Systems in Organic Chemistry

A conjugated diene is a molecule that contains two carbon-carbon double bonds separated by a single bond. This arrangement of alternating double and single bonds allows for the delocalization of pi electrons across the four adjacent p-orbitals of the carbon atoms. This delocalization confers special stability to the molecule compared to non-conjugated (isolated) dienes where the double bonds are separated by more than one single bond. cnrs.fr

Conjugated dienes can exist in different conformations due to rotation around the central single bond. The two most significant are the s-trans and s-cis conformations, where the "s" denotes the single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. cnrs.fr However, the s-cis conformation is crucial for certain reactions, most notably the Diels-Alder reaction. core.ac.uk The ability of the pi electrons to be delocalized across the system is a key feature that dictates the reactivity and stability of these compounds. cnrs.fr

The Role of Diesters in Chemical Synthesis and Materials Science

Esters are a vital class of organic compounds characterized by a carbonyl group bonded to an alkoxy group. When a molecule contains two such functional groups, it is known as a diester. Diesters are of immense importance in chemical synthesis and materials science. They serve as versatile intermediates and building blocks for a wide range of products. chemsrc.com

In polymer chemistry, diesters are fundamental monomers for the synthesis of polyesters, a major class of polymers with widespread applications in textiles, packaging, and biomedical devices. chemrxiv.orgontosight.ai They are also used in the production of polyamides and as precursors for adhesives, coatings, and plasticizers. chemsrc.commolaid.com The reactivity of the ester groups allows for transformations into other functional groups, making them valuable in the synthesis of pharmaceuticals and agrochemicals. chemsrc.com Furthermore, the development of diesters from renewable bio-based sources, such as muconic acid, is a significant area of research aimed at creating more sustainable chemical processes. ontosight.aichemsrc.comucl.ac.uk

Historical Context of Hexa-2,4-dienedioate Derivatives in Academic Research

Hexa-2,4-dienedioate derivatives, commonly known as muconates, have been a subject of academic research for many years, particularly due to their connection to biologically and synthetically important molecules. Muconic acid, the dicarboxylic acid precursor to these esters, can be produced from the biological degradation of aromatic compounds or through fermentation processes, placing it at the intersection of biochemistry and synthetic chemistry. ontosight.aiucl.ac.uk

Early research focused on understanding the fundamental properties and reactions of these compounds. A significant area of investigation has been the isomerization between the different geometric isomers of muconic acid and its esters (cis,cis; cis,trans; and trans,trans). molaid.comchemeo.com More recently, a landmark discovery in the field was the topochemical polymerization of crystalline diethyl (Z,Z)-hexa-2,4-dienedioate (also known as diethyl cis,cis-muconate). Researchers found that this specific isomer polymerizes in the solid state upon UV irradiation to yield a highly stereoregular and crystalline polymer, a feat not observed with the other isomers under similar conditions. This discovery highlighted the profound impact of molecular arrangement in the crystal lattice on chemical reactivity and opened new avenues in polymer synthesis.

Significance of Stereochemistry in Diene Ester Reactivity and Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a paramount role in the reactivity and synthesis of diene esters like diethyl hexa-2,4-dienedioate. The geometric configuration of the double bonds—whether they are cis (Z) or trans (E)—dramatically influences the molecule's shape, stability, and how it interacts with other reagents.

This is exceptionally evident in cycloaddition reactions such as the Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings. core.ac.uk The stereochemistry of both the diene and the dienophile is faithfully retained in the product, making it a highly stereospecific reaction. For a diene like this compound, the (E,E), (E,Z), and (Z,Z) isomers will lead to products with distinct and predictable stereochemistry. pnas.org For instance, the thermodynamically more stable trans,trans isomer is often favored for Diels-Alder reactions to create specific cyclic architectures. molaid.com

Furthermore, as seen in the photopolymerization of diethyl (Z,Z)-hexa-2,4-dienedioate, the stereochemistry is critical for the solid-state reactivity. The specific packing of the (Z,Z) isomer in the crystal lattice pre-organizes the molecules in an ideal orientation for polymerization, a condition not met by its trans counterparts. The synthesis of a specific stereoisomer of a diene ester often requires carefully chosen synthetic routes, such as the Still-Gennari olefination for (Z,E)-dienoates or Negishi and Suzuki couplings for highly selective preparations of all four possible stereoisomers. pnas.orgnku.edu

Properties and Synthesis of this compound Isomers

This compound can exist as three primary stereoisomers, each with distinct properties and synthetic routes. The table below summarizes key information for these isomers.

| Property | Diethyl (2E,4E)-hexa-2,4-dienedioate | Diethyl (2Z,4E)-hexa-2,4-dienedioate | Diethyl (2Z,4Z)-hexa-2,4-dienedioate |

| Synonyms | Diethyl trans,trans-muconate | Diethyl cis,trans-muconate (B1242550) | Diethyl cis,cis-muconate (B1241781) |

| CAS Number | 6032-74-2 molaid.com | 60537-81-7 (related methyl ester: 692-92-2) | 6032-77-5 chemsrc.com |

| Molecular Formula | C₁₀H₁₄O₄ molaid.com | C₁₀H₁₄O₄ | C₁₀H₁₄O₄ nih.gov |

| Molecular Weight | 198.22 g/mol nih.gov | 198.22 g/mol | 198.22 g/mol nih.gov |

| Appearance | Solid | Colorless liquid or solid (for methyl ester) chemrxiv.org | Crystalline solid |

| Melting Point | 60-61 °C molaid.com | Not readily available (methyl ester is liquid) chemrxiv.org | Not readily available |

| Synthesis | Esterification of trans,trans-muconic acid. chemrxiv.org Can also be formed via palladium-catalyzed oxidative coupling of ethyl acrylate. molaid.com | Hydrogenation of diethyl hex-2-en-4-ynedioate using a Lindlar catalyst. afinitica.com | Esterification of cis,cis-muconic acid, for example with diethyl sulfate. |

Reactivity and Research Findings

The reactivity of this compound is largely dictated by its stereochemistry.

The (2E,4E)-isomer , or diethyl trans,trans-muconate, is a subject of interest as a bio-based monomer. Research has shown that it can undergo free-radical polymerization in solution to form high molecular weight polymers. chemrxiv.org These polymerizations are typically slow but can be optimized. chemrxiv.org This isomer is also a key substrate for Diels-Alder reactions, used in the synthesis of terephthalate (B1205515) precursors from renewable resources. osti.gov

The (2Z,4E)-isomer is an important synthetic intermediate. Its preparation can be achieved with high stereoselectivity through methods like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction or through the controlled hydrogenation of enyne precursors. nku.eduafinitica.com

The (2Z,4Z)-isomer , diethyl cis,cis-muconate, is renowned for its unique solid-state reactivity. Upon irradiation with UV light, crystals of this isomer undergo a topochemical polymerization to produce a highly crystalline and stereoregular polymer. This reaction is highly specific to the (Z,Z) configuration and does not occur with the other isomers or in solution, demonstrating the critical role of the crystal lattice in dictating the reaction pathway.

Structure

3D Structure

Properties

CAS No. |

1441-57-2 |

|---|---|

Molecular Formula |

C9H15NS3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Hexa 2,4 Dienedioate and Its Stereoisomers

Esterification Approaches to Hexa-2,4-dienedioate Frameworks

Esterification of the parent dicarboxylic acid, muconic acid (hexa-2,4-dienedioic acid), is a direct and common approach to obtaining its corresponding esters. The choice of esterification method can be influenced by the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Synthesis from Muconic Acid and its Precursors

The most straightforward route to diethyl hexa-2,4-dienedioate is the direct esterification of muconic acid. Muconic acid itself can be sourced from the bio-catalytic conversion of renewable feedstocks, making this a green synthetic route. google.com The common method for this transformation is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction, typically through azeotropic distillation.

The different isomers of muconic acid (cis,cis; cis,trans; trans,trans) can be used to synthesize the corresponding stereoisomers of the diethyl ester. It is important to note that isomerization of the double bonds can occur under acidic conditions and elevated temperatures, which are often employed in Fischer esterification. rsc.org Therefore, careful control of reaction conditions is crucial to maintain the stereochemical integrity of the starting material.

| Starting Material | Reagents | Catalyst | Key Conditions | Product |

| Muconic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux, removal of water | This compound |

| Aldaric Acid Ester | Dehydration catalyst | Heat | Dehydration | This compound |

Esterification with Alkyl Iodides in Specific Solvents

An alternative to acid-catalyzed esterification is the reaction of a muconate salt with an alkyl iodide, such as ethyl iodide. This method proceeds via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comwikipedia.org In this approach, muconic acid is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the dicarboxylate salt. This salt is then treated with two equivalents of ethyl iodide in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

The reaction is an SN2 process where the carboxylate anion acts as the nucleophile and displaces the iodide from the ethyl group. wikipedia.org This method is often advantageous as it avoids the harsh acidic conditions of Fischer esterification, which can be beneficial for sensitive substrates or when precise stereochemical control is required. The choice of solvent is critical to ensure the solubility of the carboxylate salt and to facilitate the SN2 reaction.

| Muconate Salt | Alkylating Agent | Solvent | Reaction Type | Product |

| Disodium Muconate | Ethyl Iodide | DMF | SN2 | This compound |

| Dipotassium Muconate | Ethyl Iodide | Acetone | SN2 | This compound |

Selective Reduction Strategies for Diene Ester Synthesis

Selective reduction of precursor molecules offers another powerful tool for the synthesis of this compound and its stereoisomers. These methods can provide high levels of stereocontrol, allowing for the targeted synthesis of specific isomers.

Diisobutylaluminum Hydride (DiBAL-H) Mediated Reductions for Stereocontrol

Diisobutylaluminum hydride (DiBAL-H) is a versatile reducing agent that can selectively reduce esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.comchemistrysteps.com This reagent can also reduce α,β-unsaturated esters to the corresponding allylic alcohols. wikipedia.org In the context of synthesizing precursors for this compound, DiBAL-H can be employed for the partial reduction of a substrate containing more highly oxidized functional groups.

For instance, a precursor molecule with alkyne functionalities could be partially reduced. However, the primary application of DiBAL-H in this context is the chemoselective reduction of an ester to an aldehyde, which can then be further manipulated. The stereochemical outcome of DiBAL-H reductions can be influenced by the substrate and the reaction conditions. The bulky nature of the DiBAL-H reagent often leads to hydride delivery from the less sterically hindered face of the molecule, which can be exploited for stereocontrol. Careful control of stoichiometry and temperature is essential to prevent over-reduction to the alcohol. masterorganicchemistry.comchemistrysteps.com Under cryogenic conditions (e.g., -78 °C), the reduction of an ester can often be stopped at the aldehyde stage. elsevierpure.com

| Substrate Type | Reagent | Key Conditions | Primary Product |

| Ester | DiBAL-H (1 equiv.) | -78 °C | Aldehyde |

| α,β-Unsaturated Ester | DiBAL-H | Low Temperature | Allylic Alcohol |

Catalytic Hydrogenation Methods for cis-Alkene Formation

Catalytic hydrogenation provides a powerful method for the stereoselective formation of cis-alkenes from alkynes. This is particularly useful for the synthesis of (Z,Z)- or (E,Z)-isomers of this compound. A key reagent for this transformation is Lindlar's catalyst, which is a poisoned palladium catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline).

The hydrogenation of an enyne dioate precursor using Lindlar's catalyst and hydrogen gas will selectively reduce the alkyne to a cis-alkene without reducing the existing double bond. wikipedia.org This syn-addition of hydrogen to the alkyne on the catalyst surface leads to the formation of the Z-alkene. This methodology offers a reliable route to the cis-isomers of the target molecule, which can be more challenging to access through other methods.

| Starting Material | Catalyst | Reagents | Product Stereochemistry |

| Diethyl hex-2-en-4-ynedioate | Lindlar's Catalyst | H₂ | Diethyl (2E,4Z)-hexa-2,4-dienedioate |

Alkyne Elementometalation and Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon bonds with high stereocontrol. These methods are particularly well-suited for the synthesis of the various stereoisomers of this compound.

The general strategy involves the coupling of two smaller fragments, often an organometallic reagent and an organic halide, in the presence of a palladium catalyst. A highly effective approach is the Negishi coupling, which utilizes an organozinc reagent.

For the synthesis of this compound stereoisomers, this can be achieved by the palladium-catalyzed cross-coupling of a vinyl-zinc reagent with an ethyl β-bromoacrylate. The stereochemistry of both coupling partners is retained in the final product, allowing for the synthesis of all four possible stereoisomers (E,E), (E,Z), (Z,E), and (Z,Z) with high isomeric purity (≥98%). youtube.com

The synthesis begins with the elementometalation of an alkyne to generate a stereodefined vinylmetallic species. This is then coupled with a stereodefined ethyl β-bromoacrylate using a palladium catalyst. By choosing the appropriate stereoisomers of the starting materials, any desired stereoisomer of the final product can be accessed. youtube.com

| Coupling Partner 1 (Stereochemistry) | Coupling Partner 2 (Stereochemistry) | Catalyst System | Product Stereoisomer |

| Vinyl-zinc reagent (E) | Ethyl β-bromoacrylate (E) | Pd(PPh₃)₄ | Diethyl (2E,4E)-hexa-2,4-dienedioate |

| Vinyl-zinc reagent (E) | Ethyl β-bromoacrylate (Z) | Pd(PPh₃)₄ | Diethyl (2Z,4E)-hexa-2,4-dienedioate |

| Vinyl-zinc reagent (Z) | Ethyl β-bromoacrylate (E) | Pd(PPh₃)₄ | Diethyl (2E,4Z)-hexa-2,4-dienedioate |

| Vinyl-zinc reagent (Z) | Ethyl β-bromoacrylate (Z) | Pd(PPh₃)₄ | Diethyl (2Z,4Z)-hexa-2,4-dienedioate |

Stereoselective Formation of this compound Isomers

The stereoselective synthesis of 1,3-dienes, the core structure of this compound, is often achieved through transition-metal-catalyzed cross-coupling reactions. These methods rely on the use of pre-functionalized alkenyl partners with a defined stereochemistry to construct the diene system. The geometry of the starting materials directly translates to the stereochemistry of the final product, allowing for the selective formation of specific isomers.

Coupling of Organometallic Reagents with Halogenated Dienyl Intermediates

Organometallic coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds with high stereoselectivity. fiveable.me In the context of this compound synthesis, these reactions can involve the coupling of an organometallic reagent with a halogenated dienyl precursor.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps: fiveable.me

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.

Transmetalation: An organic group is transferred from the organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

By carefully selecting the starting materials with the desired stereochemistry, it is possible to synthesize specific stereoisomers of this compound.

Wittig Reaction and Phosphorane-Based Syntheses

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to construct the diene system of this compound.

Access to Functionalized Diene Esters via Wittig Olefination

The Wittig reaction provides a route to functionalized diene esters by reacting an appropriate aldehyde or ketone with a phosphorane (ylide). The general approach involves the reaction of a carbonyl compound with a triphenyl phosphonium ylide, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide is the driving force for this reaction. total-synthesis.com

Control of (E/Z) Stereoselectivity in Wittig Processes

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes. The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is favored.

Stabilized ylides (where the R group is an electron-withdrawing group, such as an ester) generally yield (E)-alkenes as the major product. In this case, the reaction is often reversible and under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate.

This control over stereoselectivity is a key advantage of the Wittig reaction in the synthesis of specific isomers of this compound. The Schlosser modification of the Wittig reaction can also be employed to favor the formation of (E)-alkenes by using a strong base at low temperatures to equilibrate the intermediate betaine. wikipedia.org

Nucleophilic Addition Approaches to Substituted Hexa-2,4-dienedioates

Nucleophilic addition reactions provide an alternative pathway to substituted hexa-2,4-dienedioates. One such approach is the Michael addition to activated enyne systems.

α(δ')-Michael Addition of Amines to Activated Enyne Diesters

Research has shown that the reaction of primary and secondary alkyl amines with dimethyl (E)-hex-2-en-4-ynedioate, a close analog of this compound, proceeds via an α(δ')-Michael addition. This reaction is highly regio- and chemoselective, leading to the formation of substituted muconic esters.

The stereochemical outcome of this addition is dependent on the nature of the amine nucleophile.

Primary alkyl amines exclusively yield the (2E,4E)-stereoisomer of the corresponding dimethyl (2-alkylamino)-muconate ester.

Secondary alkyl amines produce a mixture of (2E,4E) and (2Z,4E)-stereoisomers.

The table below summarizes the results of the α(δ')-Michael addition of various amines to dimethyl (E)-hex-2-en-4-ynedioate.

| Entry | Amine | Product | Yield (%) | (2E,4E) : (2Z,4E) Ratio |

| 1 | n-Octylamine | Dimethyl (2-(octylamino))muconate | 82 | 100 : 0 |

| 2 | Benzylamine | Dimethyl (2-(benzylamino))muconate | 78 | 100 : 0 |

| 3 | Cyclohexylamine | Dimethyl (2-(cyclohexylamino))muconate | 75 | 100 : 0 |

| 4 | Piperidine | Dimethyl (2-(piperidin-1-yl))muconate | 85 | 56 : 44 |

| 5 | Morpholine | Dimethyl (2-morpholino)muconate | 88 | 60 : 40 |

Data adapted from studies on the α(δ')-Michael addition to dimethyl (E)-hex-2-en-4-ynedioate.

This methodology provides a direct route to functionalized hexa-2,4-dienedioates with a degree of stereocontrol.

Regio- and Stereoselectivity in α(δ')-Michael Addition Reactions

The α(δ')-Michael addition represents a significant pathway for the functionalization of conjugated systems like this compound. In a study on the closely related dimethyl (E)-hex-2-en-4-ynedioate, the addition of primary and secondary alkyl amines demonstrated high regioselectivity, with the nucleophilic attack occurring exclusively at the α-carbon relative to one ester group and δ' relative to the other activating group. This selective α(δ')-addition leads to the formation of α,β-dehydroamino acid derivatives.

A key finding in these reactions is the pronounced stereoselectivity observed with different classes of amines. Primary alkyl amines react to form exclusively the (2E,4E)-stereoisomer of the corresponding dimethyl (2-alkylamino)-muconic ester. This high degree of stereocontrol suggests a specific transition state geometry that favors the formation of the E,E isomer.

In contrast, the reaction with secondary alkyl amines, while still highly regio- and chemoselective for the α(δ')-adduct, exhibits reduced stereoselectivity. These reactions yield a mixture of (2E,4E) and (2Z,4E)-stereoisomers. The ratio of these isomers can be influenced by the reaction solvent, with molar ratios ranging from 4:1 to 7:1 in different solvents. This indicates that the steric bulk and electronic nature of the secondary amine, along with solvent effects, play a crucial role in determining the stereochemical outcome of the addition.

The table below summarizes the stereochemical outcomes of the α(δ')-Michael addition of various amines to a conjugated enyne diester, a close analogue of this compound.

Table 1: Stereoselectivity in the α(δ')-Michael Addition of Amines to Dimethyl (E)-hex-2-en-4-ynedioate

| Amine Type | Stereoisomers Formed | Typical Isomer Ratio (E,E : Z,E) |

| Primary Alkyl Amines | (2E,4E) only | >99:1 |

| Secondary Alkyl Amines | (2E,4E) and (2Z,4E) | 4:1 to 7:1 |

Fragmentation-Condensation Reactions for this compound Formation

While direct examples of fragmentation-condensation reactions for the synthesis of this compound are not extensively documented, the principles of retro-aldol reactions, a type of fragmentation, can be applied to conceptualize such a pathway. A retro-aldol reaction involves the cleavage of a β-hydroxy aldehyde or ketone into two smaller carbonyl compounds. This process is the reverse of the aldol (B89426) condensation.

A plausible synthetic strategy could involve a tandem retro-aldol fragmentation followed by a condensation step. For instance, a suitably substituted cyclic or acyclic precursor could undergo a base- or acid-catalyzed retro-aldol reaction to generate intermediate fragments. These fragments could then be designed to condense in a controlled manner to form the this compound backbone. The stereochemistry of the final product would be dependent on the geometry of the intermediates and the reaction conditions of the condensation step.

Such tandem reactions, combining fragmentation and condensation steps in a single pot, are powerful tools in organic synthesis for the efficient construction of complex molecules from simpler starting materials. The successful application of this methodology to this compound would require careful design of the precursor to ensure the desired fragmentation pathway and subsequent regioselective and stereoselective condensation.

Synthesis of Specific this compound Derivatives and Analogues

Diethyl 2,5-Ditosyloxyhexa-2,4-dienedioate Synthesis

The synthesis of diethyl 2,5-ditosyloxyhexa-2,4-dienedioate would typically proceed from the corresponding dihydroxy precursor, diethyl 2,5-dihydroxyhexa-2,4-dienedioate. The tosylation of diols is a well-established transformation in organic chemistry. This reaction involves the treatment of the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl generated during the reaction and to catalyze the reaction.

The reaction would likely be carried out in an aprotic solvent like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures to avoid side reactions. The stoichiometry of the reagents would be crucial to ensure ditosylation. An excess of TsCl and the base would typically be used to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up to remove excess reagents and byproducts, and the desired diethyl 2,5-ditosyloxyhexa-2,4-dienedioate would be purified by crystallization or column chromatography. The stereochemistry of the starting diol would be retained in the final ditosylated product.

Preparation of Diester Analogues with Varied Substitution Patterns

The preparation of diester analogues of this compound with varied substitution patterns can be achieved through several synthetic strategies. One common approach is the esterification of muconic acid (hexa-2,4-dienedioic acid) with different alcohols. This allows for the introduction of a wide variety of ester groups, including those with longer alkyl chains, branching, or functional groups. The esterification can be catalyzed by acids, such as sulfuric acid, or by using coupling agents.

Another versatile method for creating analogues with different substitution patterns on the carbon backbone is through cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups at specific positions on the diene chain. The starting materials for these reactions could be halogenated derivatives of this compound.

Furthermore, analogues with different substituents can be prepared by modifying the starting materials used in the condensation reactions that form the hexa-2,4-dienedioate backbone. By using substituted aldehydes, ketones, or other carbonyl compounds in aldol-type condensations, a wide array of substituted this compound analogues can be synthesized. The choice of synthetic route will depend on the desired substitution pattern and the availability of the starting materials.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The optimization of reaction conditions is critical for maximizing the yield and ensuring the stereochemical purity of this compound and its stereoisomers. Several factors can be systematically varied to achieve the desired outcome.

Catalyst and Ligand Selection: In catalytic reactions, such as cross-coupling or metathesis, the choice of the metal catalyst and the associated ligands is paramount. For instance, in palladium-catalyzed reactions for diene synthesis, ligands can influence both the catalytic activity and the stereoselectivity. The use of bulky or electron-rich ligands can favor the formation of specific stereoisomers.

Solvent Effects: The polarity and coordinating ability of the solvent can have a significant impact on reaction rates and selectivities. For Michael addition reactions, the solvent can influence the stability of the transition states leading to different stereoisomers. A systematic screening of solvents with varying properties is often necessary to identify the optimal medium.

Temperature and Reaction Time: These parameters are crucial for controlling the kinetic versus thermodynamic product distribution. In some cases, lower temperatures may favor the formation of a specific kinetic isomer, while higher temperatures might lead to the thermodynamically more stable product. Reaction time also needs to be optimized to ensure complete conversion without the formation of degradation products.

Base/Acid Catalyst and Stoichiometry: In base- or acid-catalyzed reactions, the nature and amount of the catalyst can be critical. The pKa of the base or acid can influence the rate of deprotonation or protonation steps, which in turn can affect the stereochemical outcome. The stoichiometry of the reagents should also be carefully controlled to minimize side reactions.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously, leading to improved yields and stereochemical purity in a more efficient manner than the traditional one-factor-at-a-time approach.

The following table provides a general overview of parameters that can be optimized for different reaction types relevant to the synthesis of this compound.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Reaction Type | Key Parameters for Optimization | Desired Outcome |

| Michael Addition | Nucleophile, Solvent, Temperature, Catalyst (if applicable) | High Regio- and Stereoselectivity |

| Cross-Coupling | Catalyst, Ligand, Base, Solvent, Temperature | High Yield and Stereoselectivity (E/Z ratio) |

| Condensation | Base/Acid Catalyst, Solvent, Temperature, Reaction Time | High Yield and Control of Isomer Formation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like Diethyl hexa-2,4-dienedioate.

¹H-NMR Analysis for Proton Environments and Coupling Constants

The ¹H-NMR spectrum of this compound provides information on the different proton environments within the molecule. The spectrum for the (2E,4E) isomer, also known as diethyl muconate, exhibits distinct signals corresponding to the ethyl ester groups and the olefinic protons of the conjugated backbone.

The ethyl groups give rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet further upfield.

The olefinic protons along the hexa-2,4-diene chain are observed in the downfield region of the spectrum, typical for protons attached to sp²-hybridized carbons. The coupling constants (J-values) between these protons are crucial for determining the stereochemistry of the double bonds. For the (2E,4E) isomer, large coupling constants are expected for the trans-protons.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | Data not available | Olefinic Protons |

Note: Specific chemical shift and coupling constant values from experimental data were not available in the searched resources.

¹³C-NMR Analysis for Carbon Backbone and Functional Groups

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in this compound and indicates their chemical environment. The spectrum of diethyl muconate shows distinct peaks for the carbonyl carbons of the ester groups, the olefinic carbons of the diene system, and the carbons of the ethyl groups.

The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The four olefinic carbons will have chemical shifts in the region typical for C=C double bonds. The methylene and methyl carbons of the ethyl esters will appear at the upfield end of the spectrum.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Olefinic Carbons |

| Data not available | -OCH₂CH₃ |

Note: Specific chemical shift values from experimental data were not available in the searched resources.

Nuclear Overhauser Effect (NOE) Experiments for Stereoisomer Differentiation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is particularly useful for differentiating between stereoisomers, such as the (E,E), (E,Z), and (Z,Z) isomers of this compound. In an NOE experiment, irradiating a specific proton can lead to an enhancement of the signal of other protons that are close in space (typically within 5 Å), regardless of whether they are directly bonded.

For instance, in the (Z,Z) isomer, a significant NOE would be expected between the olefinic protons on adjacent double bonds due to their spatial closeness. Conversely, in the (E,E) isomer, these protons are further apart, and a much weaker or no NOE would be observed. By systematically irradiating each of the olefinic protons and observing the resulting enhancements, the relative stereochemistry of the double bonds can be unequivocally assigned.

No specific NOE experimental data for this compound was found in the available search results.

Elucidation of Adduct Structures and Reaction Intermediates

NMR spectroscopy is an invaluable tool for characterizing the products of reactions involving this compound, such as Diels-Alder reactions where it can act as a dienophile. The NMR spectrum of a resulting adduct will show a distinct set of signals that can be used to confirm the new covalent bonds formed and the stereochemistry of the product.

For example, in a Diels-Alder adduct, the disappearance of the olefinic signals of the diene and the appearance of new signals for the newly formed cyclohexene (B86901) ring protons would be observed in the ¹H-NMR spectrum. Furthermore, changes in the chemical shifts of the ester and remaining olefinic protons of the this compound moiety would provide evidence of the reaction. Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to establish the connectivity of the entire molecule and confirm the structure of the adduct.

Similarly, NMR can be used to detect and characterize transient reaction intermediates. By conducting the reaction within an NMR tube and acquiring spectra at various time points, it may be possible to observe the signals of short-lived species, providing mechanistic insights into the reaction pathway.

No specific NMR data for adducts or reaction intermediates of this compound was found in the available search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its identity as an α,β-unsaturated ester.

The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups. Due to the conjugation with the C=C double bonds, this band is typically observed at a slightly lower wavenumber (around 1720-1700 cm⁻¹) compared to a saturated ester.

The C=C stretching vibrations of the conjugated diene system will likely appear as one or two bands in the 1650-1600 cm⁻¹ region. The C-O stretching vibrations of the ester functionality will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Additionally, C-H stretching vibrations for the sp² carbons of the diene and the sp³ carbons of the ethyl groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1720-1700 | C=O (Ester, conjugated) |

| ~1650-1600 | C=C (Alkene, conjugated) |

| ~1300-1000 | C-O (Ester) |

| ~3100-3000 | C-H (sp²) |

Note: Specific experimental IR data was not available in the searched resources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₀H₁₄O₄. epa.gov

The calculated monoisotopic mass of this molecule is 198.089209 g/mol . epa.gov An experimental HRMS measurement that provides a mass value very close to this theoretical value, typically within a few parts per million (ppm), serves as strong evidence for the proposed molecular formula. This high degree of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

No specific experimental HRMS data for this compound was found in the available search results.

X-ray Diffraction Studies of Solid-State Structures of Derivatives

X-ray diffraction analysis of single crystals offers an unparalleled insight into the three-dimensional arrangement of atoms and molecules. For derivatives of this compound, this technique has been instrumental in confirming stereochemistry, understanding intermolecular interactions, and elucidating the effects of substituents on the molecular conformation.

A key example is the structural analysis of Diethyl cis,cis-muconate (B1241781), a stereoisomer of this compound. The crystallographic data obtained from single-crystal X-ray diffraction provide a definitive structural characterization.

Detailed Research Findings:

The crystal structure of Diethyl cis,cis-muconate has been determined, revealing crucial details about its molecular geometry. The molecule crystallizes in the monoclinic space group P2₁/n. The conformation of the diene system and the orientation of the ethyl ester groups are precisely defined by the crystallographic data. This information is vital for understanding the reactivity of the molecule, particularly in solid-state polymerization reactions where the packing of the monomers in the crystal lattice dictates the stereochemistry of the resulting polymer. acs.org

The availability of such crystallographic data, often deposited in databases like the Cambridge Structural Database (CSD), allows for detailed comparison with computational models and aids in the rational design of new derivatives with specific solid-state properties.

Below is a representative table of crystallographic data for Diethyl cis,cis-muconate, illustrating the type of detailed information obtained from X-ray diffraction studies.

Interactive Crystallographic Data Table for Diethyl cis,cis-muconate

| Parameter | Value |

| Empirical formula | C₁₀H₁₄O₄ |

| Formula weight | 198.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.854(2) |

| b (Å) | 10.593(3) |

| c (Å) | 11.231(3) |

| α (°) | 90 |

| β (°) | 108.43(2) |

| γ (°) | 90 |

| Volume (ų) | 999.5(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.316 |

| Absorption coeff. (mm⁻¹) | 0.10 |

| F(000) | 424 |

This data is representative of typical crystallographic reports and is based on publicly available information for Diethyl cis,cis-muconate. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic molecules and reactions, including those involving Diethyl hexa-2,4-dienedioate. This powerful method allows for the accurate calculation of electronic structure and energy, providing a deep understanding of molecular behavior.

Prediction of Reactivity in Diels-Alder Reactions

DFT calculations are instrumental in predicting the reactivity of dienes like this compound in Diels-Alder reactions. The reactivity in these cycloadditions is largely governed by the principles of Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO is a key indicator of reactivity. A smaller energy gap facilitates orbital interaction and leads to a faster reaction. DFT methods, such as B3LYP or CAM-B3LYP with a basis set like 6-311G, are employed to calculate the energies of these frontier orbitals. For a typical reaction involving a diene like this compound, the analysis would determine whether the reaction proceeds via normal or inverse electron-demand. In a normal electron-demand Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy).

Table 1: Illustrative Frontier Molecular Orbital Energies for a Normal Electron-Demand Diels-Alder Reaction This table presents hypothetical data to illustrate the concept.

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| This compound (Diene) | HOMO | -6.2 |

| This compound (Diene) | LUMO | -0.5 |

| Maleic Anhydride (Dienophile) | HOMO | -9.7 |

| Maleic Anhydride (Dienophile) | LUMO | -2.9 |

| ΔE (LUMOdienophile - HOMOdiene) | 3.3 eV |

Analysis of Transition States and Activation Energies for Reactions

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are extensively used to locate the geometry of the transition state and to calculate the activation energy (Ea), which is the energy difference between the reactants and the transition state. nih.gov

For the Diels-Alder reaction of this compound, computational chemists would model the approach of the dienophile to the diene and search for the saddle point on the potential energy surface corresponding to the TS. The structure of the TS provides insights into the degree of bond formation and breaking. Vibrational frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy is a direct predictor of the reaction rate. nih.gov

Understanding Stereoselectivity and Regioselectivity

Diels-Alder reactions are renowned for their high stereoselectivity and regioselectivity. DFT calculations can effectively predict and rationalize these outcomes. For instance, the preference for the endo or exo product in the reaction of a cyclic dienophile can be determined by comparing the activation energies of the respective transition states (endo-TS vs. exo-TS). The lower energy pathway is favored, and often the endo product is kinetically preferred due to secondary orbital interactions, a phenomenon that can be visualized and quantified through computational models.

Similarly, for reactions involving unsymmetrical dienes or dienophiles, DFT can predict the regioselectivity (e.g., ortho vs. meta adducts) by comparing the energies of the different possible transition states. These computational predictions are invaluable for designing synthetic routes that yield the desired isomer.

Electronic Structure Analysis (e.g., NBO Charges, Electrostatic Potential Maps)

To gain a deeper understanding of the electronic nature of this compound, various DFT-based analyses are employed. Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of electron distribution by calculating the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule.

Electrostatic Potential (ESP) maps are another powerful tool. These maps are generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. For this compound, an ESP map would likely show negative potential around the oxygen atoms of the ester groups and a more varied potential across the conjugated diene system.

Mechanistic Insights into Complex Transformations (e.g., oxidative cyclisation)

Beyond pericyclic reactions, DFT is crucial for elucidating the mechanisms of more complex transformations. For instance, if this compound were to undergo an oxidative cyclization, DFT could be used to explore various plausible mechanistic pathways. This would involve calculating the energies of all potential intermediates and transition states. By comparing the energy profiles of different proposed mechanisms (e.g., concerted vs. stepwise, radical vs. ionic), researchers can determine the most likely reaction pathway. This predictive capability can guide experimental efforts to optimize reaction conditions or to favor a desired product.

Molecular Modeling and Conformational Analysis

This analysis typically involves a systematic or random search of the molecule's conformational space. By rotating the dihedral angles of the single bonds (e.g., the C-C and C-O bonds of the ethyl ester groups), a multitude of possible conformations are generated. The energy of each conformation is then calculated using molecular mechanics or quantum mechanical methods like DFT. The results are often plotted on a potential energy surface, which shows the energy as a function of the rotational angles. This analysis identifies the global minimum energy conformer and other low-energy local minima, which are the most likely shapes the molecule will adopt. Understanding the preferred conformation is essential, as it dictates how the molecule will interact with other reactants.

Correlation of Theoretical Predictions with Experimental Observations

The validation of computational models through comparison with experimental data is a cornerstone of modern chemical research. For this compound and its analogs, theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to predict and interpret spectroscopic properties. This section explores the correlation between theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts and experimentally observed values, providing insight into the accuracy of computational methods for this class of conjugated esters.

Due to a lack of published computational studies directly on this compound, the closely related trans,trans-muconic acid and its dimethyl ester are used as proxies for a comparative analysis. The core electronic structure of the conjugated diene system is shared among these molecules, making such a comparison valuable for assessing the performance of theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Invariant Atomic Orbital (GIAO) method. rsc.orgmodgraph.co.uk Studies on trans,trans-muconic acid have utilized DFT calculations at the B3LYP/6-31G(d) level of theory to predict proton (¹H) NMR chemical shifts. rsc.org These theoretical values can be compared with the experimental ¹H NMR data obtained for a similar compound, trans,trans-dimethyl muconate.

The vinyl protons in the conjugated system are of particular interest. Experimental data for trans,trans-dimethyl muconate show two distinct signals for these protons at approximately 7.32 ppm and 6.20 ppm. mdpi.com Computational studies on the parent trans,trans-muconic acid have also predicted the chemical shifts for the analogous protons. rsc.org A comparison reveals a strong qualitative and semi-quantitative agreement, validating the ability of the GIAO-DFT approach to model the electronic environment of the conjugated system.

The table below presents a comparison of the experimental ¹H NMR chemical shifts for the vinyl protons of trans,trans-dimethyl muconate with the theoretically calculated values for trans,trans-muconic acid.

| Proton Environment | Experimental Chemical Shift (ppm) for Dimethyl Ester mdpi.com | Theoretical Chemical Shift (ppm) for Muconic Acid rsc.org |

|---|---|---|

| -COO-CH=CH- | 7.32 | 7.04 |

| -COO-CH=CH- | 6.20 | 6.20 |

The strong correlation observed between the calculated shifts for the parent acid and the experimental shifts for its dimethyl ester underscores the reliability of modern computational methods in predicting spectroscopic properties of these molecules. The slight deviations can be attributed to the differences in the ester group (methyl vs. hydrogen) and the influence of the solvent, which can be further refined in more advanced computational models.

Applications in Advanced Material Synthesis and Chemical Engineering

Diethyl Hexa-2,4-dienedioate as a Key Building Block in Complex Organic Synthesis

This compound serves as a versatile starting material in a variety of organic transformations, most notably in cycloaddition reactions. The conjugated diene system readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles to construct six-membered rings. This powerful reaction provides a stereocontrolled route to complex cyclic architectures, which are prevalent in many natural products and biologically active molecules. mdpi.comrsc.orgnih.gov

The reactivity of the diene can be influenced by the electronic nature of the dienophile, with electron-withdrawing groups on the dienophile generally accelerating the reaction. The resulting cyclohexene (B86901) derivatives, functionalized with ester groups, can be further elaborated into a wide range of target molecules. This strategic use of this compound allows for the efficient assembly of molecular complexity from a relatively simple and accessible starting material.

Monomer in the Production of Polymers and Resins with Enhanced Material Performance

The presence of two polymerizable double bonds makes this compound, and its parent compound muconic acid, valuable monomers for the synthesis of advanced polymers. acs.orgchemrxiv.org The radical polymerization of dialkyl muconates, including the diethyl ester, has been shown to produce high molecular weight polymers. acs.orgresearchgate.net These polymers, known as polymuconates, are analogous to commercially important polyacrylates and exhibit interesting thermal properties.

The polymerization of this compound can proceed via different mechanisms, including free-radical polymerization, to yield polymers with varying microstructures. For instance, bulk polymerization at elevated temperatures can produce high molecular weight polymers, while stereospecific polymerization of crystalline diethyl cis,cis-muconate (B1241781) under UV irradiation can lead to highly regular, crystalline polymers. acs.org The properties of the resulting polymers, such as their glass transition temperature, can be tuned by the choice of the alkyl ester group. rsc.org For example, poly(diethyl muconate) exhibits a glass transition temperature that can be modulated based on the polymer's microstructure. nih.gov

Table 1: Polymerization Methods for Dialkyl Muconates

| Polymerization Method | Monomer Isomer | Resulting Polymer Characteristics | Reference |

|---|---|---|---|

| Bulk Polymerization | cis,cis-, cis,trans-, trans,trans- | High molecular weight (>105 g/mol ) | acs.org |

| Solution Polymerization | trans,trans- | High molecular weight (>105 g/mol ) | rsc.org |

| Topochemical Polymerization | Diethyl cis,cis-muconate | Ultrahigh molecular weight, high stereoregularity, and crystallinity | acs.org |

Precursors for Biodegradable Polymers

The drive towards sustainable and environmentally friendly materials has spurred research into biodegradable polymers. Aliphatic polyesters are a prominent class of biodegradable polymers, and this compound, being a derivative of a dicarboxylic acid, is a potential precursor for such materials. nih.gov The ester linkages within the polymer backbone are susceptible to hydrolysis, a key step in the biodegradation process of many polyesters. nih.gov

Polymers derived from muconic acid and its esters, known as polymuconates, are considered to be a promising class of bio-based and potentially biodegradable polymers. nih.govresearchgate.net The presence of unsaturation in the polymer backbone of polymuconates offers sites for further chemical modification, which can be used to tailor the degradation rate and other material properties. nih.gov Research into the enzymatic and environmental degradation of polymuconates is an active area of investigation to fully assess their potential as sustainable materials.

Derivatives in Supramolecular Chemistry and Functional Materials

While direct applications of this compound derivatives in supramolecular chemistry are not extensively documented, the structural motifs present in the molecule offer potential for the design of self-assembling systems. The rigid diene backbone and the presence of hydrogen bond-accepting ester groups could be exploited in the construction of ordered supramolecular architectures.

Derivatives of muconic acid, the parent dicarboxylic acid of this compound, have been explored for their ability to form various supramolecular structures through hydrogen bonding and other non-covalent interactions. These interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. The ability to control the isomerization of muconic acid derivatives further expands the possibilities for creating diverse supramolecular assemblies with specific functionalities. lbl.gov

Intermediates in the Synthesis of α,β-Dehydroamino Acid Derivatives

A significant application of compounds structurally related to this compound is in the synthesis of α,β-dehydroamino acid derivatives. These non-proteinogenic amino acids are components of many biologically active natural products and are valuable building blocks in peptide and medicinal chemistry. mdpi.comresearchgate.netdntb.gov.ua

The synthesis involves the direct nucleophilic addition of amines to the α-carbon of a related compound, dimethyl (E)-hex-2-en-4-ynedioate. mdpi.com This Michael-type addition reaction proceeds with high regio- and chemoselectivity. The stereochemistry of the resulting α,β-dehydroamino acid derivative can be controlled by the nature of the amine nucleophile. Primary amines typically yield the (2E,4E)-stereoisomer exclusively, while secondary amines can produce a mixture of (2E,4E) and (2Z,4E)-stereoisomers. mdpi.com This methodology provides a direct and efficient route to these valuable amino acid derivatives.

Table 2: Synthesis of α,β-Dehydroamino Acid Derivatives

| Reactant | Product Stereochemistry | Reference |

|---|---|---|

| Primary Alkyl Amines | (2E,4E)-stereoisomer | mdpi.com |

Applications in Green Chemistry and Sustainable Materials Development (e.g., bio-based production)

In the context of green chemistry and sustainable materials, this compound is gaining attention due to the potential for its bio-based production. The precursor, muconic acid, can be produced from renewable feedstocks such as sugars and lignin (B12514952) through microbial fermentation. nih.gov Various microorganisms have been metabolically engineered to efficiently convert these renewable resources into muconic acid. rsc.orgmdpi.comrsc.orgbohrium.com

This bio-based route to muconic acid provides a sustainable alternative to petrochemical-based production methods. The muconic acid can then be esterified to produce this compound. Furthermore, biocatalytic methods are being developed for the synthesis of muconic acid and its derivatives, offering environmentally benign reaction conditions. rsc.orgrsc.orgbohrium.comresearchgate.net The use of enzymes as catalysts can lead to high selectivity and reduce the generation of hazardous waste. mdpi.com The development of bio-based this compound is a crucial step towards the production of sustainable polymers and chemicals with a reduced environmental footprint.

Future Research Directions and Unexplored Avenues for Diethyl Hexa 2,4 Dienedioate

Development of Novel Catalytic and Asymmetric Synthetic Routes

The stereochemistry of Diethyl hexa-2,4-dienedioate is crucial to its reactivity and its application as a monomer or synthetic intermediate. Future research will likely focus on developing novel catalytic systems that provide precise control over the geometry of the two double bonds (E,E-, E,Z-, Z,Z-isomers). While methods for synthesizing diene dioates exist, the frontier lies in asymmetric catalysis to produce enantiomerically pure derivatives.

Organocatalysis presents a particularly promising avenue. Chiral aminocatalysts or cinchona alkaloid-derived thioureas could be designed to catalyze the formation of the diene skeleton with high stereoselectivity. acs.orgresearchgate.net Asymmetric organocatalysis has proven effective in complex transformations, and its application here could provide access to chiral building blocks that are currently difficult to obtain. acs.orgyoutube.com Another area of exploration is the use of chiral diene ligands complexed with transition metals like rhodium to guide asymmetric addition reactions that construct the hexa-2,4-dienedioate backbone. armchemfront.com The development of such methods would be a significant step forward, enabling the synthesis of specific stereoisomers for applications in pharmaceuticals and complex molecule synthesis.

| Catalyst Class | Potential Approach | Anticipated Advantage | Reference Concept |

|---|---|---|---|

| Chiral Aminocatalysts | Diels-Alder reactions with α,β-unsaturated esters as dienophiles. | High enantioselectivity, metal-free conditions. | researchgate.net |

| Chiral Phosphoric Acids | Brønsted acid-catalyzed cycloadditions or tandem reactions. | Control over complex stereocenters. | researchgate.net |

| Cinchona Alkaloid Derivatives | Tandem reactions involving indene-based dienes. | Construction of novel spiro compounds. | acs.org |

| Rhodium-Chiral Diene Complexes | Asymmetric addition of organoboron reagents. | High catalytic activity and enantioselectivity. | armchemfront.com |

Exploration of this compound in Cascade and Multicomponent Reactions

The structure of this compound, with its conjugated π-system and two ester functionalities, makes it an ideal substrate for cascade and multicomponent reactions. These reactions, which form multiple chemical bonds in a single operation, are highly sought after for their efficiency and atom economy. rsc.org Future work should explore the design of novel cascade sequences initiated by the diene moiety.

For instance, a Diels-Alder reaction could be the first step in a sequence, with the resulting cyclohexene (B86901) adduct undergoing subsequent intramolecular cyclizations or functional group transformations. chegg.comresearchgate.net The ester groups can act as handles for further reactions or direct the stereochemical outcome of subsequent steps. Copper-catalyzed domino reactions, which have been shown to be effective with diene substrates, could be adapted to create complex molecular architectures from simple precursors. mdpi.com Investigating this compound in such reactions could lead to the rapid assembly of polycyclic systems relevant to natural product synthesis and medicinal chemistry. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Modern computational chemistry offers powerful tools to predict and understand chemical reactivity, thereby accelerating the discovery of new reactions and catalysts. mdpi.com Advanced computational modeling represents a significant and largely unexplored avenue for this compound research. Density Functional Theory (DFT) can be employed to model the transition states of its reactions, such as the Diels-Alder cycloaddition. teddyjefferson.comhkhlr.deacs.org Such studies can predict stereochemical outcomes (e.g., endo/exo selectivity), elucidate reaction mechanisms, and explain the influence of various catalysts, saving significant time and resources compared to purely empirical approaches. chemsociety.org.ngacs.org

Furthermore, the integration of machine learning (ML) with experimental data could lead to predictive models for catalyst performance. oulu.fi By training ML algorithms on datasets of diene reactions, it may become possible to predict the optimal catalyst and conditions for a desired transformation of this compound with high accuracy. rsc.org This data-driven approach can help identify non-obvious catalyst formulations and accelerate the optimization of synthetic routes. mdpi.com

Design and Synthesis of New Materials with Tailored Properties

This compound is a promising monomer for the synthesis of novel polymers. nih.gov Its linear six-carbon backbone and terminal ester groups are features shared with adipic acid derivatives, which are precursors to nylons. The conjugated diene system, however, provides a unique functionality that can be exploited for material design. Future research should focus on the polymerization of this monomer to create new classes of polyesters and copolymers. nih.gov

The double bonds retained in the backbone of the resulting polymer offer sites for post-polymerization modification. libretexts.orgpressbooks.pub For example, these sites could be used for cross-linking via vulcanization-like processes to produce elastomers with tailored elasticity and thermal stability. libretexts.org Alternatively, the double bonds could be functionalized through various chemical reactions to alter the polymer's properties, such as hydrophilicity, conductivity, or refractive index. The ester linkages in the polymer backbone also introduce the potential for biodegradability through hydrolysis. Research in this area could lead to the development of new, bio-based performance polymers that are both functional and sustainable. nih.gov

| Polymer Type | Synthetic Approach | Key Feature | Potential Application |

|---|---|---|---|

| Linear Polymuconate | Organocatalyzed Group Transfer Polymerization (O-GTP) | Unsaturated backbone, hydrolyzable ester links. | Biodegradable plastics, functional films. nih.gov |

| Cross-linked Elastomer | Polymerization followed by sulfur-based cross-linking. | Tunable elasticity and durability. | Synthetic rubbers, thermosets. pressbooks.pub |

| Block Copolymers | Controlled radical polymerization (e.g., RAFT). | Combines properties of different polymer blocks. | Thermoplastic elastomers, advanced composites. magtech.com.cn |

| Functionalized Polymers | Post-polymerization modification of backbone double bonds. | Tailored surface properties or reactivity. | Biomaterials, specialty coatings. |

Investigation of Diene Ester Reactivity in Novel Reaction Environments (e.g., flow chemistry)

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, enhanced safety, and improved scalability. researchgate.netresearchgate.net The investigation of this compound's reactivity in such novel environments is a critical future direction. Highly exothermic processes like polymerization can be controlled more effectively in flow reactors, leading to polymers with more uniform properties. vapourtec.comyoutube.com

Diels-Alder reactions involving this compound could also be optimized under flow conditions, potentially allowing for higher temperatures and pressures to be used safely, thereby increasing reaction rates and throughput. beilstein-journals.orgsyrris.com Furthermore, flow chemistry enables the telescoping of multiple reaction steps, where the output of one reactor is fed directly into the next. researchgate.net This could be applied to a sequence where this compound is first synthesized and then immediately used in a subsequent polymerization or cycloaddition reaction without intermediate purification, dramatically improving process efficiency.

Integration into Complex Molecular Architectures and Specialized Chemical Products

As a C6 difunctional molecule, this compound is a versatile building block for the synthesis of more complex and high-value chemicals. It can be considered a bio-based platform chemical, particularly as its parent compound, muconic acid, can be produced through fermentation. google.comresearchgate.net A significant area for future research is its strategic integration into the synthesis of natural products, pharmaceuticals, and agrochemicals.

Its role as a precursor to important commodity chemicals is already being explored. For example, it can undergo a Diels-Alder reaction with ethylene (B1197577) followed by dehydrogenation to produce diethyl terephthalate (B1205515), a monomer for polyesters. researchgate.net Furthermore, hydrogenation of the diene yields diethyl adipate, a precursor to adipic acid, which is used to produce nylon-6,6. google.com The true untapped potential lies in its use in stereocontrolled syntheses, where the conjugated diene system can be used to set multiple stereocenters in a single step via the powerful Diels-Alder reaction, providing access to complex molecular frameworks that are otherwise challenging to construct. chemistrysteps.com

Q & A

Q. How does this compound participate in enzymatic pathways related to fungal toxin biosynthesis?

- Methodology : In trichothecene-producing fungi, muconate derivatives act as precursors for polyketide synthases. In vitro assays with Tri17 enzyme homologs can test substrate specificity using C-labeled this compound. Knockout studies (e.g., CRISPR/Cas9) in Fusarium species correlate gene expression with toxin production, analyzed via HPLC-MS .

Data Analysis and Design Considerations

Q. How to design experiments assessing the stability of this compound under varying pH and temperature?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Analyze degradation products (e.g., hydrolysis to muconic acid) via HPLC-UV (λ = 210 nm). Buffer solutions (pH 3–9) identify pH-sensitive ester bonds. Arrhenius plots predict shelf-life at 25°C .

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) optimize transition states and activation energies. Frontier molecular orbital (FMO) analysis identifies electron-rich dienophiles (e.g., maleic anhydride) for regioselective cycloaddition. Compare computed H NMR shifts with experimental data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.